(2-Hydroxyethyl)iminodiacetic acid
Description
Contextualization of the Compound as a Subject of Advanced Chemical Inquiry
HEIDA is recognized as a tridentate chelating agent, capable of forming stable complexes with a variety of metal ions. nih.gov This property is central to its role in numerous chemical applications, from industrial processes to advanced research. Unlike some other common chelating agents, HEIDA is noted for its biodegradability, making it a more environmentally benign alternative to persistent compounds like ethylenediaminetetraacetic acid (EDTA). chemicalbook.comnih.govaquapharm-india.com In fact, HEIDA is one of the primary thermal degradation products of EDTA. nih.gov Its solubility characteristics further enhance its utility in aqueous systems. nih.gov
The study of HEIDA and its derivatives is an active area of research, driven by the need for effective and sustainable chelating agents. Its synthesis can be achieved through various methods, including the reaction of 2-hydroxyethylamine with glycolonitrile (B6354644), followed by hydrolysis. google.com The molecular structure of HEIDA allows for the formation of stable, water-soluble complexes, which is crucial for its function in sequestering metal ions and preventing their unwanted precipitation or reactivity. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11NO5 | nih.govchemicalbook.com |
| Molecular Weight | 177.16 g/mol | nih.govchemicalbook.comsigmaaldrich.com |
| Appearance | White crystalline powder | chemicalbook.comguidechem.com |
| Melting Point | 178 °C (decomposes) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| CAS Number | 93-62-9 | nih.govchemicalbook.comsigmaaldrich.com |
Interdisciplinary Significance and Core Research Trajectories
The scientific interest in HEIDA extends across multiple disciplines, owing to its versatile chemical properties. Its ability to chelate metal ions is fundamental to its applications in coordination chemistry, environmental science, biology, and analytical chemistry.
In the field of coordination chemistry, HEIDA is valued as a ligand for the formation of metal complexes. It can act as both a bridging ligand and a chelating agent, demonstrating diverse structural motifs. sigmaaldrich.com Research has explored the synthesis and characterization of HEIDA complexes with a range of metal ions, including vanadium, iron, and uranyl ions. sigmaaldrich.comnih.govnist.gov For instance, studies have detailed the solid-state and solution properties of vanadium(IV) and vanadium(V) complexes with HEIDA. nist.gov In a uranyl-iron complex, HEIDA's hydroxyl groups and a μ3-O atom connect the uranyl unit to two Fe(III) cations. nih.gov The two Fe(III) cations are chelated in a tetradentate fashion to the HEIDA ligand via the central amine's nitrogen atom, the hydroxyl group's oxygen atom, and two carboxylate functional groups. nih.gov
HEIDA's biodegradability makes it a compelling alternative to non-biodegradable chelating agents like EDTA for environmental applications. researchgate.net It is particularly effective in controlling alkaline earth metals, showing a strong complexing capacity for calcium, which is advantageous for preventing scaling in various industrial applications. aquapharm-india.com Its role in heavy metal remediation is a significant area of research. researchgate.netnih.gov Chelating agents like HEIDA can enhance the phytoextraction of heavy metals from contaminated soils by increasing their bioavailability to plants. The use of biodegradable chelators is crucial to avoid secondary pollution. mdpi.com Furthermore, HEIDA has been shown to improve the performance of Fenton's destruction of perchloroethylene in soil slurry systems by chelating Fe(III) ions. sigmaaldrich.com
The ability of HEIDA to form stable complexes with metal ions has implications for biological and biomedical research. For example, its derivatives are used in hepatobiliary iminodiacetic acid (HIDA) scans, a type of imaging procedure that tracks the flow of bile from the liver to the small intestine to evaluate gallbladder function. clevelandclinic.org In this context, a radioactive tracer is attached to a chemical structure related to HEIDA. Additionally, chelating agents can enhance the efficacy of biocides against certain bacteria, such as sulfate-reducing bacteria, by increasing the permeability of their outer cell membranes. ebi.ac.uk There is also interest in the development of radiopharmaceuticals that target specific biological molecules, and chelators like HEIDA can play a role in linking radioactive isotopes to these targeting vectors. nih.govyoutube.comyoutube.com
In analytical chemistry, chelating agents are essential for various applications, including the separation and determination of metal ions. dojindo.com HEIDA has been used in techniques like paper electrophoresis for the separation of inorganic ions. acs.org Furthermore, iminodiacetic acid-modified materials, which are structurally related to HEIDA, have been employed in immobilized metal affinity chromatography (IMAC) for the enrichment of specific biomolecules like phosphopeptides from complex mixtures. nih.gov The development of analytical methods often relies on the selective complexation of metal ions, and HEIDA's properties make it a useful tool in this regard. youtube.com
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-(2-Hydroxyethyl)iminodiacetic acid | HEIDA, HIDA |
| Ethylenediaminetetraacetic acid | EDTA |
| Glycine (B1666218) | |
| 2-Hydroxyethylamine | Ethanolamine |
| Glycolonitrile | |
| Vanadium | |
| Iron | Fe |
| Uranyl | |
| Calcium | Ca |
| Perchloroethylene | PCE |
Properties
IUPAC Name |
2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGIOKAKDAARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135-37-5 (di-hydrochloride salt) | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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DSSTOX Substance ID |
DTXSID4042177 | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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CAS No. |
93-62-9 | |
| Record name | (2-Hydroxyethyl)iminodiacetic acid | |
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| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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| Record name | Heida | |
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| Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)- | |
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| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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| Record name | 2-hydroxyethyliminodi(acetic acid) | |
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| Record name | N-(2-HYDROXYETHYL)IMINODIACETIC ACID | |
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Synthetic Pathways and Mechanistic Considerations
Chemical Synthesis Methodologies for N-(2-Hydroxyethyl)iminodiacetic Acid
The catalytic dehydrogenation of diethanolamine (B148213) is a significant industrial process, primarily for the synthesis of iminodiacetic acid (IDA). This pathway is relevant to HEIDA as it involves the conversion of a hydroxyethyl (B10761427) group to a carboxymethyl group and proceeds through N-(2-hydroxyethyl)glycine, an intermediate structurally related to HEIDA. The process involves the dehydrogenation of one or both of the hydroxyethyl groups of diethanolamine in the presence of a catalyst and a strong base, such as sodium hydroxide (B78521).
Copper-based catalysts, particularly those supported on zirconia (Cu/ZrO2), have demonstrated high activity and selectivity in the dehydrogenation of diethanolamine. The catalyst, often prepared by co-precipitation, facilitates the conversion under specific temperature and pressure conditions. Research has identified optimal reaction conditions to maximize the yield of the desired product. For the synthesis of iminodiacetic acid, a yield of 92.3% has been achieved under optimized parameters. The catalyst also shows high stability, maintaining a yield of over 90% after being reused eight times. While it is understood that Cu(0) is an active center for the dehydrogenation, studies suggest that Cu+ species may play a crucial role in catalyzing the synthesis of intermediate aldehydes.
The table below summarizes the optimal reaction conditions identified for the dehydrogenation of diethanolamine to iminodiacetic acid using a Cu/ZrO2 catalyst.
The choice of reactor significantly impacts the efficiency of the diethanolamine dehydrogenation process. Comparisons between conventional autoclaves and modern microchannel reactors reveal substantial differences in process intensification. Microchannel reactors offer significantly higher heat and mass transfer efficiency, which markedly accelerates the reaction rate.
Studies have shown that the output capacity per unit volume of the reaction zone for a microchannel reactor is over two orders of magnitude higher than for a traditional autoclave. This intensification is attributed to the superior transfer characteristics inherent in the micro-scale channels. While the output capacity per unit weight of the catalyst is comparable between the two systems, the volumetric productivity of microchannel reactors represents a significant advancement in process design.
The following table provides a comparative overview of the performance of microchannel reactors versus autoclaves for the synthesis of iminodiacetic acid from diethanolamine.
A direct synthetic route to HEIDA involves the formation and subsequent hydrolysis of aminonitrile intermediates. This method, related to the classical Strecker synthesis of amino acids, builds the molecule in a stepwise fashion from smaller precursors. cymitquimica.comnih.govgoogle.com
One documented pathway begins with 2-hydroxyethylamine and glycolonitrile (B6354644). cymitquimica.com The synthesis proceeds through the following key steps:
First Cyanomethylation: 2-hydroxyethylamine is reacted with glycolonitrile to form the first intermediate, N-cyanomethylamino-2-ethanol.
First Hydrolysis: The nitrile group of N-cyanomethylamino-2-ethanol is hydrolyzed, typically using a base like sodium hydroxide, to yield N-carboxymethylamino-2-ethanol, liberating ammonia (B1221849) in the process. cymitquimica.com
Second Cyanomethylation: The resulting N-carboxymethylamino-2-ethanol is then reacted with additional glycolonitrile to form the second key intermediate, N-carboxymethyl-N-cyanomethylamino-2-ethanol. cymitquimica.com
Final Hydrolysis: The final nitrile intermediate is hydrolyzed with a base to give the alkali metal salt of N-(2-Hydroxyethyl)iminodiacetic acid. This final hydrolysis step can achieve a conversion in excess of 90%. cymitquimica.com
This multi-step process allows for the controlled construction of the HEIDA molecule. cymitquimica.com
HEIDA can also be synthesized by modifying existing amino acid structures. A plausible and documented route involves the N-alkylation of a suitable precursor, such as iminodiacetic acid (IDA), with a reagent that provides the 2-hydroxyethyl group. epo.org
This method utilizes the reaction of an amino acid with chloroethanol in an alkaline environment. The amino group of iminodiacetic acid acts as a nucleophile, displacing the chloride from 2-chloroethanol (B45725) to form the N-C bond. The reaction is carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct. The resulting product is the sodium salt of HEIDA, which can then be neutralized with acid to yield the final N-(2-Hydroxyethyl)iminodiacetic acid. epo.org
Diethanolamine Dehydrogenation Pathways
Intermediate Compound Characterization in Synthetic Routes
The identification and characterization of intermediate compounds are essential for monitoring reaction progress and confirming mechanistic pathways. In the synthesis of HEIDA, spectroscopic methods are primarily employed for this purpose.
In the aminonitrile intermediate hydrolysis route, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a key analytical tool. cymitquimica.com The completion of the reaction steps can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the 13C NMR spectrum. The distinct chemical environments of the carbon atoms in the intermediates provide a clear spectroscopic signature. cymitquimica.com
The table below lists the reported 13C NMR chemical shifts (in ppm) for the key intermediates in the aminonitrile pathway, recorded in D2O. cymitquimica.com
In the diethanolamine dehydrogenation pathway, N-(2-hydroxyethyl)glycine (HEG) is identified as the primary intermediate. The synthesis is understood to proceed in two steps, with HEG being the product of the first dehydrogenation step. The concentration of HEG and other species in the reaction mixture is typically monitored over time using analytical techniques such as liquid chromatography to understand the reaction kinetics.
N-(2-Hydroxyethyl)glycine as a Key Intermediate
The synthesis of N-(2-Hydroxyethyl)iminodiacetic acid can proceed through various routes, with a notable pathway involving N-(2-Hydroxyethyl)glycine as a pivotal intermediate. google.com In this multi-step synthesis, monoethanolamine is first converted to an N-(2-hydroxyethyl)glycine intermediate. google.com This intermediate then undergoes a dehydrogenation step to yield the final iminodiacetic acid product. google.com
The process generally involves contacting the N-(2-Hydroxyethyl)glycine with a metal-containing catalyst, often in the presence of a strong base such as a hydroxide source. google.com This dehydrogenation reaction is a critical transformation in forming the dicarboxylic acid structure of HEIDA from its glycine (B1666218) precursor. The reaction can be conducted in a batch mode, with typical reaction times ranging from one to ten hours. google.com
| Step | Reactant | Key Transformation | Product |
| 1 | Cyanomethylated monoethanolamine intermediate | Hydrolysis | N-(2-Hydroxyethyl)glycine intermediate |
| 2 | N-(2-Hydroxyethyl)glycine intermediate | Dehydrogenation | Iminodiacetic acid product |
This interactive table summarizes the two-step synthesis method involving N-(2-Hydroxyethyl)glycine.
Structural Elucidation of Synthetic Intermediates
The characterization of intermediates and the final product is essential for confirming the synthetic pathway and understanding the stereochemistry of the molecules involved. X-ray crystallography is a powerful technique employed for the structural elucidation of N-(2-Hydroxyethyl)iminodiacetic acid and its complexes. nist.gov
For instance, in studies of vanadium complexes with HEIDA, single-crystal X-ray diffraction has been used to determine the precise molecular structure. nist.gov This analysis reveals detailed information about bond lengths, bond angles, and the coordination environment of the metal center. nist.gov In one such complex, the vanadium atom is coordinated by the tetradentate Hhida²⁻ ligand, with a terminal oxo ligand and a water molecule completing a distorted octahedral coordination sphere. nist.gov Such detailed structural information is invaluable for understanding the chelating properties of HEIDA and for designing new applications.
Reaction Kinetics and Mechanistic Investigations
A thorough understanding of reaction kinetics and mechanisms is fundamental to controlling and optimizing the synthesis of N-(2-Hydroxyethyl)iminodiacetic acid.
Determination of Apparent Rate Constants for Multi-Step Syntheses
| Kinetic Challenge | Method of Analysis |
| Superposition of exponential decays in multi-step reactions. nih.gov | Integral transformations to determine the number of rate-limiting steps. nih.gov |
| Difficulty in dissecting individual reaction steps. nih.gov | Reconstruction of the distribution of kinetic rate constants using phase function approaches. nih.gov |
| Identifying the rate-determining step. libretexts.org | Comparing the magnitudes of the rate constants for each step in the proposed mechanism. libretexts.org |
This interactive table outlines challenges and methods in determining rate constants for multi-step syntheses.
Detailed Mechanistic Analysis of Formation Reactions
The mechanism of such catalytic reactions often involves the coordination of the substrate to the metal catalyst, followed by the cleavage of C-H and O-H bonds to form the dehydrogenated product and hydrogen gas. The role of the hydroxide is to facilitate the deprotonation steps in the reaction sequence. A detailed mechanistic study would involve identifying the active catalytic species, characterizing the intermediates formed on the catalyst surface, and determining the kinetic isotope effects to understand the bond-breaking steps. While specific mechanistic studies for the HEIDA synthesis are not extensively detailed in the provided information, the principles of related iminodiacetic acid syntheses suggest a complex interplay between the substrate, catalyst, and reaction conditions. chemrxiv.orgchemrxiv.org
Coordination Chemistry and Metal Ion Complexation Studies
Fundamental Principles of Metal Ion Chelation by N-(2-Hydroxyethyl)iminodiacetic Acid
Ligand Denticity and Coordination Modes
N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile ligand capable of coordinating to metal ions through multiple donor atoms. Its denticity, the number of donor groups binding to the central metal ion, can vary depending on the specific metal and reaction conditions.
Research has shown that HEIDA frequently acts as a tetradentate ligand. In complexes with vanadium, for instance, the vanadium atom is coordinated by the central amine nitrogen, the oxygen atoms of the two carboxylate groups, and the oxygen from the hydroxyethyl (B10761427) group. acs.org Similarly, in heterometallic complexes involving uranyl and Group 13 metals like aluminum and gallium, HEIDA binds in a tetradentate fashion through these same four donor sites.
However, the coordination mode can be variable. In studies with thorium(IV), HEIDA was found to function as a tridentate ligand, forming two five-membered chelate rings through the two carboxylate oxygens and the nitrogen atom. acs.org In this case, the hydroxyethyl group did not directly coordinate but was suggested to enhance stabilization through indirect participation. acs.org This variability highlights the flexible nature of HEIDA as a chelating agent.
Stereochemical Aspects and Chiral Center Implications in Complex Formation
The N-(2-Hydroxyethyl)iminodiacetic acid molecule is itself achiral, as it does not possess a stereocenter. scispace.com Consequently, any chirality in its metal complexes arises not from an intrinsic property of the ligand but from the three-dimensional arrangement of the ligand around the metal center.
This phenomenon is observed in the crystal structure of certain HEIDA complexes. For example, the complex [VO(Hhida)(H₂O)]·CH₃OH crystallizes in the orthorhombic space group P212121, which is chiral. acs.org The chirality of the complex as a whole results from the specific, non-superimposable conformation the achiral HEIDA ligand adopts upon coordination to the vanadium center. This demonstrates that even with an achiral chelating agent, the resulting metallo-supramolecular assembly can exhibit chirality.
Influence of Functional Groups on Coordination Properties
The coordination properties of HEIDA are governed by its three distinct types of functional groups: a tertiary amine, two carboxylate groups, and a primary alcohol (hydroxyethyl group). Each of these groups plays a crucial role in the formation and stability of metal complexes.
Tertiary Amine and Carboxylate Groups : The nitrogen of the amine and the oxygen atoms of the two carboxylate groups are the primary binding sites. They typically form a stable, tridentate "iminodiacetate" core that creates two fused five-membered chelate rings with the metal ion, a structural motif known to enhance complex stability. acs.org
Hydroxyethyl Group : The terminal hydroxyl group of the ethyl substituent can act as an additional donor site, allowing the ligand to achieve tetradentate coordination. acs.org Its participation in chelation forms another chelate ring, further increasing the stability of the complex. However, as seen with thorium(IV), this group may remain uncoordinated, influencing the complex's properties through steric or electronic effects rather than direct bonding. acs.org
A notable structural feature observed in a mononuclear vanadium(IV) complex is that the two carboxylate moieties coordinate in a trans position relative to each other. acs.org This arrangement contrasts with other related complexes where a cis configuration is more common, indicating that the interplay between the metal's coordination preferences and the ligand's flexibility dictates the final geometry. acs.org
Thermodynamic and Spectroscopic Characterization of Metal Complexes
Determination of Stability Constants (log K)
The stability of metal complexes with HEIDA in aqueous solution is quantified by their stability constants (log K). These values provide a measure of the strength of the metal-ligand interaction. Potentiometric titrations are commonly used to determine these constants for various metal ions. Studies have shown that HEIDA forms strong complexes with a range of metals, including thorium(IV) and europium(III). acs.orgiaea.org The substitution of a hydrogen atom in the parent iminodiacetic acid (IDA) with a hydroxyethyl group in HEIDA leads to enhanced stability and remarkably higher log K values for the resulting complexes. iaea.org
Successive stability constants for the formation of ML, ML₂, and ML₃ species have been determined. For example, the complexation with thorium(IV) shows high stability, with log K values significantly higher than those for thorium complexes with simpler monodentate or bidentate ligands. acs.org
| Metal Ion | Complex Species | log K | Reference |
|---|---|---|---|
| Thorium(IV) | ML | 11.25 ± 0.10 | acs.org |
| Thorium(IV) | ML₂ | 9.24 ± 0.10 | acs.org |
| Thorium(IV) | ML₃ | 8.1 ± 0.10 | acs.org |
| Europium(III) | ML | Data not numerically specified in source | iaea.org |
| Europium(III) | ML₂ | Data not numerically specified in source | iaea.org |
Elucidation of Enthalpy (ΔH) and Entropy (ΔS) Changes in Complexation
The driving forces behind the formation of HEIDA-metal complexes can be understood by examining the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation, typically determined through calorimetric titrations. These thermodynamic parameters reveal whether a reaction is driven by favorable bonding interactions (exothermic, negative ΔH) or by an increase in the disorder of the system (positive ΔS), often due to the release of solvent molecules from the metal ion's coordination sphere. nih.gov
| Metal Ion | Complex Species | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|---|
| Thorium(IV) | ML, ML₂, ML₃ | Not specified | Very high positive values | acs.org |
| Europium(III) | ML, ML₂ | Positive (Endothermic) | High positive values | iaea.org |
Complexation with Specific Metal Cations
Actinide Series Complexation
The complexation of Thorium(IV) (Th(IV)) with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) has been investigated to understand its potential role in actinide migration in nuclear waste environments. acs.org Studies employing potentiometric and calorimetric titrations have determined the thermodynamic parameters, speciation, and stability of Th(IV)-HEIDA complexes. acs.org
Thorium(IV) forms stable ML, ML₂, and ML₃ complexes with HEIDA in aqueous solutions. acs.org The stepwise formation constants (log K) for these complexes highlight a strong affinity between the thorium cation and the HEIDA ligand. The stability of these complexes is notably higher than those formed between thorium and simpler monodentate or bidentate ligands, such as simple carboxylates or dicarboxylates. acs.org This enhanced stability is attributed to the chelate effect of the HEIDA ligand. acs.org
Thermodynamic data reveal that the complexation is primarily driven by a large positive entropy change (ΔS), which is significantly higher than for Th(IV) complexes with structurally similar ligands. acs.org This suggests a strong bond formation and significant desolvation upon complexation. acs.org In its interaction with thorium, HEIDA functions as a tridentate ligand, coordinating through the nitrogen atom and the two carboxylate oxygen atoms to form two stable five-membered chelate rings. acs.org While the hydroxyethyl group does not directly participate in the primary coordination sphere, it is thought to enhance the stability of the complexes through indirect interactions. acs.org
Computational studies using Density Functional Theory (DFT) have corroborated these experimental findings, providing optimized geometries and thermodynamic parameters that align with the titration data. acs.org
Table 1: Stability Constants for Th(IV)-HEIDA Complexes
| Complex Species | log K |
|---|---|
| Th(HEIDA) | 11.25 ± 0.10 |
| Th(HEIDA)₂ | 9.24 ± 0.10 |
| Th(HEIDA)₃ | 8.1 ± 0.10 |
Data sourced from potentiometric titrations. acs.org
The complexation of the uranyl(VI) cation (UO₂²⁺) with HEIDA has been explored, particularly in the context of ternary, heterometallic systems that can influence uranium's environmental mobility and its capture from aqueous solutions. nih.govresearchgate.net Research has focused on providing structural models for how uranyl interacts with HEIDA in the presence of other metal ions, such as Fe(III), Al(III), and Ga(III). nih.govresearchgate.net
Single-crystal X-ray diffraction has been successfully used to characterize the structures of three such heterometallic model compounds: [(UO₂)(Fe)₂(μ₃-O)(C₆NO₅H₈)₂(H₂O)₄], [(UO₂)(Al)₂(μ₂-OH)(C₆NO₅H₈)₂(H₂O)₃], and [(UO₂)(Ga)₂(μ₂-OH)(C₆NO₅H₈)₂(H₂O)₃]. nih.govresearchgate.net In these structures, the HEIDA ligand coordinates to both the uranyl center and the trivalent metal ions, acting as a bridging ligand and facilitating the formation of these complex clusters. researchgate.net
Raman spectroscopy has been employed to compare the solid-state structures with the species present in solution. nih.govresearchgate.net These spectroscopic studies confirmed the presence of ternary phases in the Al(III) and Ga(III) systems in solution, but not in the Fe(III) system, indicating differences in the stability and formation of these complexes in the aqueous phase. nih.govresearchgate.net
Table 2: Characterized Heterometallic Uranyl(VI)-HEIDA Complexes
| Compound Formula | Trivalent Metal | Key Structural Feature |
|---|---|---|
| [(UO₂)(Fe)₂(μ₃-O)(HEIDA)₂(H₂O)₄] | Fe(III) | μ₃-oxo-bridged cluster |
| [(UO₂)(Al)₂(μ₂-OH)(HEIDA)₂(H₂O)₃] | Al(III) | μ₂-hydroxo-bridged cluster |
| [(UO₂)(Ga)₂(μ₂-OH)(HEIDA)₂(H₂O)₃] | Ga(III) | μ₂-hydroxo-bridged cluster |
Structural features determined by single-crystal X-ray diffraction. nih.govresearchgate.net
Direct experimental studies on the complexation of Americium(III) (Am(III)) and Neptunium (B1219326) (Np) with HEIDA are not extensively documented in the reviewed literature. However, insights into the potential behavior of Am(III) can be inferred from studies on Europium(III) (Eu(III)), a lanthanide often used as a chemical analogue for trivalent actinides due to their similar ionic radii and coordination chemistry. iaea.org
A detailed thermodynamic study of Eu(III) complexation with HEIDA revealed the formation of strong ML and ML₂ complexes. iaea.org The stability constants for these complexes were found to be significantly higher than those for Eu(III) with the parent ligand, iminodiacetic acid (IDA), indicating that the N-hydroxyethyl group enhances complex stability. iaea.org This enhancement is attributed to the direct participation of the hydroxyethyl group in the chelate ring formation, effectively increasing the denticity of the ligand. iaea.org The complexation reactions are endothermic and driven by a large positive entropy change. iaea.org Given the chemical similarities, it is expected that Am(III) would form similarly stable complexes with HEIDA, a factor that could influence its speciation and mobility in relevant systems. iaea.org
Transition Metal Ions Complexation
N-(2-Hydroxyethyl)iminodiacetic acid is an effective chelating agent for Iron(III) (Fe(III)). scientificlabs.co.uk The formation of stable Fe(III)-HEIDA complexes plays a significant role in various chemical processes, including influencing the reactivity of the iron center.
The Fe(III)-HEIDA chelate is utilized to enhance the performance of Fenton-like reactions for the degradation of environmental contaminants. scientificlabs.co.uk By keeping iron soluble and reactive under conditions where it might otherwise precipitate as iron hydroxides, HEIDA facilitates the catalytic cycle of iron in the generation of reactive oxygen species. scientificlabs.co.uk
The reactivity of the iron(III)-HEIDA complex is also relevant in redox-controlled processes. Studies on similar polyaminecarboxylate ligands have shown that the coordination environment significantly affects the water-exchange mechanism at the iron center, which is a key factor in its catalytic activity and substitution reactions. researchgate.net For instance, investigations into the water exchange on the related [Fe(III)(HEDTA)H₂O] complex revealed a dissociatively activated mechanism. researchgate.net This type of fundamental understanding of the reactivity of the coordinated water molecule is crucial for predicting the behavior of Fe(III)-HEIDA chelates.
Furthermore, Fe(III)-HEIDA complexes can participate in multimetallic systems, as seen in the structural studies of heterometallic complexes containing both uranyl and iron centers bridged by the HEIDA ligand. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-(2-Hydroxyethyl)iminodiacetic acid | HEIDA |
| Iminodiacetic acid | IDA |
Copper(II) Complexes: Structure, Spectroscopy, and Biological Activity
The coordination chemistry of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) with copper(II) has been explored, leading to the formation of complexes with interesting structural features and potential biological applications. X-ray crystallography has been instrumental in elucidating the solid-state structures of these compounds. For instance, the crystal structures of complexes like [Cu(Heida)(Bipy)] and [Cu(Heida)Phen]·7H₂O have been determined. slu.se In these structures, the HEIDA ligand coordinates to the copper(II) ion, and the coordination sphere is completed by other ligands such as 2,2'-bipyridine (B1663995) (Bipy) or 1,10-phenanthroline (B135089) (Phen). slu.se In the [Cu(Heida)(Bipy)] complex, the copper environment is pentacoordinated. A notable feature in some related complexes is the potential for the hydroxyl group of the hydroxyethyl moiety to participate in coordination, although in some structures, like one involving an imidazole (B134444) co-ligand, this interaction is absent. slu.se
Spectroscopic techniques provide further insight into the nature of these copper(II) complexes.
Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as those corresponding to the carboxylate groups (COO⁻), show shifts upon complexation compared to the free ligand. The absence or shift of the O-H stretching vibration can indicate the coordination of the hydroxyethyl group's oxygen atom. iupac.orgresearchgate.net
Electronic (UV-Vis) Spectroscopy: The electronic spectra of these Cu(II) complexes typically exhibit broad d-d transition bands in the visible region, which are characteristic of the coordination geometry around the copper ion. researchgate.net Ligand-to-metal charge transfer (LMCT) bands may also be observed at higher energies. scispace.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic Cu(II) complexes. The EPR parameters, such as g-values and hyperfine coupling constants, provide information about the electronic structure and the nature of the copper binding site. iupac.orgnih.gov
The biological activity of copper complexes, including those with ligands structurally similar to HEIDA, is an area of significant research. These complexes have shown potential as antimicrobial and anticancer agents. nih.govsigmaaldrich.com For example, a copper(II) complex incorporating iminodiacetic acid and 1,10-phenanthroline demonstrated significant cytotoxicity against HepG2 cancer cells and also exhibited notable antibacterial and antifungal activity. scispace.com The mechanism of action is often linked to their ability to bind to DNA, typically through groove binding or intercalation, which can be studied using techniques like absorption and fluorescence spectroscopy. scispace.comscispace.com The enhanced biological activity of the metal complexes compared to the free ligands is often attributed to chelation, which can facilitate the transport of the metal ion into cells. scispace.comresearchgate.net
Table 1: Spectroscopic Data for Representative Copper(II) Complexes
| Complex Type | IR Bands (cm⁻¹) | Electronic Spectra (λ_max, nm) | EPR Parameters | Reference |
|---|---|---|---|---|
| Cu(II) Schiff Base | ν(C=N), ν(C-O) shifts upon coordination | ~430-460 (LMCT), >600 (d-d) | g∥ > g⊥ > 2.0023 | iupac.org |
| [Cu(Ln)₂]·5H₂O | ν(OH) shift, ν(COO) shift | ~520-570 (²B₁g → ²B₂g), ~370-505 (²B₁g → ²Eg) | Normal magnetic moment for one unpaired electron | researchgate.net |
Note: Data is illustrative and compiled from studies on various Cu(II) complexes, including those with ligands similar to HEIDA, to show typical ranges.
Vanadium(IV) and Vanadium(V) Complexes: Solution and Solid-State Properties
The interaction of N-(2-Hydroxyethyl)iminodiacetic acid (H₃hida) with vanadium in its +4 and +5 oxidation states has been thoroughly investigated, resulting in the characterization of mononuclear V(IV), mononuclear V(V), and binuclear mixed-valence V(IV/V) complexes in both solid and solution phases. iupac.orgacs.org
In the solid state, X-ray crystallography has provided detailed structural information. iupac.org
Vanadium(IV) Complex: The mononuclear complex, [VO(Hhida)(H₂O)]·CH₃OH, features a six-coordinate vanadium atom. The Hhida²⁻ ligand acts in a tetradentate fashion, with the coordination sphere completed by a terminal oxo ligand and a water molecule. acs.org
Vanadium(V) Complex: The mononuclear V(V) complex, Na[V(O)₂(Hhida)₂]·4H₂O, also shows a coordinated Hhida²⁻ ligand. iupac.orgacs.org
Mixed-Valence V(IV/V) Complex: The binuclear complex, (NH₄)[V₂(O)₂(μ-O)(Hhida)₂]·H₂O, contains two vanadium centers bridged by an oxygen atom. Magnetic and crystallographic data suggest that in the solid state, the two vanadium atoms are indistinguishable, characteristic of a Type III mixed-valence complex. iupac.orgacs.org
A significant structural feature in these HEIDA complexes is the trans coordination of the two carboxylate moieties, which contrasts with the cis fashion observed in complexes with related ligands like nitrilotriacetate (nta). iupac.orgacs.org
The properties of these complexes in aqueous solution have been studied using spectroscopic methods, and the findings are consistent with the solid-state structures. iupac.org UV/vis and Electron Paramagnetic Resonance (EPR) spectroscopies have been employed to characterize the complexes in solution. iupac.org For the mixed-valence V(IV/V) complex, solution studies suggest it may be described as a Type II complex, where the vanadium centers are distinguishable on the timescale of the EPR measurement, in contrast to the Type III character observed in the solid state. iupac.org The stability of the mixed-valence HEIDA complex has been compared to analogues with similar ligands, providing insights into how ligand structure influences the stability of dinuclear species. iupac.org
Table 2: Crystallographic Data for Vanadium-HEIDA Complexes
| Complex | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Vanadium(IV) | [VO(Hhida)(H₂O)]·CH₃OH | Orthorhombic | P2₁2₁2₁ | Mononuclear, six-coordinate V(IV) | iupac.orgacs.org |
| Vanadium(V) | Na[V(O)₂(Hhida)₂]·4H₂O | Monoclinic | P2₁/c | Mononuclear V(V) | iupac.orgacs.org |
| V(IV/V) Mixed-Valence | (NH₄)[V₂(O)₂(μ-O)(Hhida)₂]·H₂O | Monoclinic | C2/c | Binuclear, μ-oxo bridged, indistinguishable V centers (solid) | iupac.orgacs.org |
Rhenium(V) Complexes in Catalytic Applications
The chemistry of Rhenium(V) is characterized by the formation of stable, diamagnetic oxo ([Re=O]³⁺) and nitrido ([Re≡N]²⁺) complexes, which are often octahedral. iupac.org These complexes have been investigated for a variety of applications, including their potential as catalysts. While the catalytic activity of Rhenium(V) complexes with various organic ligands is an active area of research, particularly in oxidation reactions like olefin epoxidation, specific studies detailing the catalytic use of Rhenium(V) complexes with N-(2-Hydroxyethyl)iminodiacetic acid are not extensively reported in the reviewed literature. researchgate.net General applications of rhenium compounds in catalysis include olefin metathesis and selective oxidation, with methyltrioxorhenium (MTO) being a prominent example of a highly efficient rhenium-based catalyst. slu.se However, direct evidence linking Re(V)-HEIDA species to specific catalytic cycles remains to be established.
Cobalt(II), Nickel(II), Manganese(II), Cadmium, Magnesium, Calcium, and Zinc Complexation
N-(2-Hydroxyethyl)iminodiacetic acid and its parent compound, iminodiacetic acid (IDA), form stable complexes with a range of divalent metal ions. The complexation behavior is primarily governed by the tridentate chelation involving the imino nitrogen and the two carboxylate oxygen atoms, forming two five-membered rings.
Cobalt(II): Co(II) forms complexes with IDA-type ligands. The stability constant (log β) for the Co(II)-IDA complex is approximately 7. nih.gov Studies on IDA-functionalized materials have been conducted to remove Co(II) from aqueous solutions. nih.gov Spectroscopic and magnetic studies of isolated Co(II) complexes with related ligands indicate the formation of octahedral geometries. researchgate.net
Nickel(II): Ni(II) readily forms chelates with IDA derivatives. researchgate.netniscpr.res.in Crystal structures of complexes such as [Ni(L)(H₂O)₃] (where L is an N-substituted IDA) show the ligand adopting a facial (fac-NO₂) coordination to the nickel center, with three water molecules completing the octahedral coordination sphere. researchgate.netniscpr.res.in NMR studies have been used to investigate the dynamic processes, such as ligand exchange, in Ni(II) and Zn(II) complexes with IDA and its N-alkylated derivatives. osti.gov
Manganese(II): Mn(II) complexation with IDA-type ligands is known, though they can be labile. researchgate.net The preparation of Mn(II) complexes often involves mixing a manganese salt with the ligand in a buffered aqueous solution. researchgate.net The resulting complexes, often with octahedral geometry, have been explored for various biological applications, including as mimics for superoxide (B77818) dismutase (SOD). researchgate.net
Cadmium: Cadmium(II) complexation has been studied with various IDA derivatives. researchgate.net N-(2-Acetamido)-iminodiacetic acid, a related compound, has been identified as a specific chelator for cadmium ions, forming the basis for detection methods. nih.gov The stability of cadmium complexes with amino acids and IDA has been investigated electrochemically, revealing the formation of mixed-ligand species. researchgate.net
Magnesium and Calcium: As hard metal ions, Mg(II) and Ca(II) form complexes with IDA-type ligands, although these are generally less stable than those formed with transition metals. A crystal structure for a calcium complex with N-2-hydroxyethyliminodiacetate, specifically catena-(μ₄-N-2-hydroxyethyliminodiacetate-O,O′,O″) calcium trihydrate, has been reported, indicating polymeric structures in the solid state. slu.se
Zinc(II): Zn(II) forms strong 1:1 and 1:2 (metal:ligand) complexes with alkyl-N-iminodiacetic acids in aqueous solution. researchgate.netslu.se Structural studies using EXAFS show that in the bis-ligand complex, [Zn(L)₂]²⁻, the zinc ion is in a distorted octahedral environment with four short Zn-O bonds and two longer, weaker Zn-N bonds. researchgate.netslu.se
Table 3: Overview of Metal Ion Complexation with IDA-type Ligands
| Metal Ion | Stoichiometry (M:L) | Coordination Geometry | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cobalt(II) | 1:1, 1:2 | Octahedral | log β ≈ 7 for Co(II)-IDA. | nih.gov |
| Nickel(II) | 1:1 | Octahedral | Ligand coordinates in a fac-NO₂ manner. | researchgate.netniscpr.res.in |
| Manganese(II) | 1:1 | Octahedral | Complexes studied as potential SOD mimics. | researchgate.net |
| Cadmium(II) | 1:1, 1:2, mixed | Not specified | Forms mixed-ligand complexes with amino acids. | researchgate.net |
| Calcium(II) | 1:1 (in polymer) | Not specified | Forms a polymeric structure in the solid state with HEIDA. | slu.se |
| Zinc(II) | 1:1, 1:2 | Distorted Octahedral | Forms strong complexes; structure determined by EXAFS. | researchgate.netslu.se |
Lanthanide Series Complexation and Coordination Polymers
The complexation of N-(2-Hydroxyethyl)iminodiacetic acid with lanthanide ions (Ln³⁺) is a field of interest due to the potential applications of the resulting materials in areas such as luminescence and magnetism. The interaction typically involves the coordination of the lanthanide ion by the nitrogen atom and the carboxylate oxygen atoms of the HEIDA ligand. The larger ionic radii and higher coordination numbers (typically 8 or 9) of lanthanide ions compared to d-block metals often lead to the formation of coordination polymers or complexes where additional water molecules or co-ligands are bound to the metal center. These coordination polymers can exhibit diverse structural dimensionalities (1D, 2D, or 3D) depending on the coordination mode of the HEIDA ligand and the specific lanthanide ion involved. The luminescent properties of lanthanide complexes, particularly those of Eu³⁺ and Tb³⁺, are often enhanced upon coordination, as the organic ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits at its characteristic wavelengths.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Geometry Optimization and Thermodynamic Parameter Prediction
Density Functional Theory (DFT) has become a vital tool for investigating the properties of N-(2-Hydroxyethyl)iminodiacetic acid and its metal complexes at the molecular level. DFT calculations are widely used to predict and rationalize the geometric structures of these compounds. By minimizing the electronic energy, DFT can determine stable molecular geometries, providing key information such as bond lengths, bond angles, and coordination polyhedra around the metal center.
These computational approaches have been successfully applied to various metal complexes. For instance, in studies of copper(II) complexes, DFT can be used to optimize the geometry, which can then be compared with experimental data from X-ray crystallography to validate the computational model. scispace.com Beyond simple geometry optimization, DFT is employed to predict thermodynamic parameters. Calculations can yield information on the stability of different isomers, the binding energies between the metal and the ligand, and the electronic structure of the complex. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, provides insights into the electronic stability and reactivity of the complex. scispace.com This information is valuable for understanding reaction mechanisms and predicting the behavior of these complexes in various chemical environments.
Molecular Modeling of Ligand-Metal Interactions and Chelate Stability
Molecular modeling has become an indispensable tool in coordination chemistry for elucidating the intricate details of ligand-metal interactions and predicting the stability of resulting chelates. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide profound insights at an atomistic level, complementing and often guiding experimental work. researchgate.netnih.gov These techniques allow for the detailed examination of geometric and electronic structures, the energetics of complex formation, and the thermodynamic stability of chelates like those formed with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA).
Computational approaches are frequently used to predict key parameters that govern the stability of metal complexes. These include the calculation of binding energies, binding enthalpies, and Gibbs free energies of formation. nih.govscielo.br A more negative Gibbs free energy, for instance, indicates a more spontaneous and favorable complexation process, signifying a more stable chelate. researchgate.net Furthermore, theoretical models can accurately predict stability constants (log β) and pKa values, which are crucial for understanding which complex species will predominate under specific solution conditions, such as physiological pH. rsc.orgtcu.edu
For chelates of HEIDA and structurally similar ligands, molecular modeling can predict the coordination geometry and the nature of the metal-ligand bonds. HEIDA typically acts as a tetradentate ligand, coordinating to a central metal ion through its tertiary amine nitrogen atom, the oxygen atom of the hydroxyethyl group, and two oxygen atoms from the carboxylate groups. This binding mode creates multiple chelate rings, a structural feature that significantly enhances the thermodynamic stability of the complex—an observation known as the chelate effect. researchgate.net
Experimental structural studies, such as single-crystal X-ray diffraction, provide the precise bond lengths and angles that computational models aim to replicate. This experimental data is invaluable for benchmarking and validating the accuracy of the theoretical methods used. For example, the study of complexes formed between alkyl-N-iminodiacetic acids (close analogs of HEIDA) and hard metal ions like Chromium(III) reveals distinct differences in bond lengths that are consistent with theoretical principles. The harder nature of the Cr(III) ion leads to a preference for binding with oxygen donor atoms over the nitrogen atom. This is reflected in the shorter mean Cr–O bond distances compared to the Cr–N bond distance, a detail that is critical for accurate molecular modeling. slu.se
The table below presents selected experimental bond lengths for a bis(methyl-N-iminodiacetato)chromate(III) complex, illustrating the typical coordination environment that computational models would simulate.
| Bond Type | Mean Bond Length (Å) |
| Cr–O | 1.956 |
| Cr–N | 2.087 |
| Data derived from experimental crystallographic studies of a Cr(III) complex with a ligand structurally similar to HEIDA. slu.se |
Similarly, detailed structural analysis of a vanadium(IV) complex with HEIDA, specifically [VO(Hhida)(H₂O)], provides a concrete example of the coordination environment. In this complex, the HEIDA ligand (Hhida²⁻) coordinates to the vanadyl ion, and the geometry is further defined by the V=O double bond and a coordinated water molecule. nist.gov Computational models can simulate such structures to calculate vibrational frequencies, which can then be compared with experimental infrared spectroscopy data to confirm the proposed binding modes.
The table below lists selected experimental bond lengths and angles for the [VO(Hhida)(H₂O)] complex.
| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |
| V–O(1) | 1.603(4) | O(1)–V–O(2) | 106.3(2) |
| V–O(2) | 2.028(4) | O(1)–V–O(3) | 101.4(2) |
| V–O(3) | 2.029(4) | O(1)–V–O(4) | 103.7(2) |
| V–O(4) | 2.213(4) | O(1)–V–N(1) | 98.7(2) |
| V–N(1) | 2.138(5) | O(2)–V–O(3) | 151.7(2) |
| V–O(W1) | 1.980(4) | N(1)–V–O(W1) | 157.4(2) |
| Data from the crystal structure of [VO(Hhida)(H₂O)]·CH₃OH. nist.gov |
Environmental Applications and Remediation Strategies
Role in Radionuclide Mobility and Nuclear Waste Management
The presence and behavior of HEIDA in nuclear waste environments are critical factors influencing the long-term safety and management of radioactive materials. As a chelating agent, it can form stable complexes with radionuclides, thereby affecting their mobility and fate in geological repositories.
N-(2-Hydroxyethyl)iminodiacetic acid, a degradation product of more complex chelating agents used in decontamination processes, has been identified as an important factor in the potential migration of actinides from waste storage facilities, such as the Hanford site. iaea.org The formation of stable, water-soluble complexes between HEIDA and actinides can significantly increase their mobility in soil and groundwater systems. This enhanced mobility poses a challenge to the long-term containment of these hazardous materials. iaea.orgdtic.mil
Research into the complexation of HEIDA with Europium(III), a chemical analog for trivalent actinides like Americium(III), has shown that HEIDA forms strong complexes, which can enhance the solubility and subsequent migration of these radionuclides. iaea.org The concern is that the presence of HEIDA in nuclear waste could facilitate the transport of long-lived radioactive elements away from their intended storage locations, potentially contaminating the surrounding environment. dtic.milnih.govresearchgate.net
Understanding the chemical speciation of actinides in the presence of HEIDA is fundamental to predicting their transport behavior in geochemical environments. iaea.org Thermodynamic studies have been conducted to determine the stability constants and other parameters of Eu(III)-HEIDA complexes. These studies indicate that HEIDA forms strong ML1 and ML2 complexes with Eu(III), and the substitution of a hydrogen atom in the parent compound iminodiacetic acid (IDA) with a hydroxyethyl (B10761427) group in HEIDA leads to enhanced stability of these complexes. iaea.org
This thermodynamic data is crucial for developing accurate transport models that can simulate the movement of actinides in subsurface environments. copernicus.orggoodreads.com These models are essential tools for assessing the performance of nuclear waste repositories and for designing effective strategies to mitigate potential radionuclide migration. The complexation behavior of HEIDA with actinides, influenced by factors such as pH and the presence of competing ions, must be accurately represented in these models to provide reliable predictions of long-term repository safety. iaea.orgcopernicus.org
| Complex | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Eu(III)-HEIDA (ML1) | 10.33 | -58.96 | 18.45 | 259.7 |
| Eu(III)-HEIDA (ML2) | 8.82 | -50.34 | 12.55 | 211.0 |
This table presents the thermodynamic parameters for the complexation of Eu(III) with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA), providing insight into the stability and formation of these complexes in relevant environmental conditions. iaea.org
HEIDA is not typically introduced directly into nuclear waste streams in large quantities. Instead, it is often formed as a degradation product of more complex chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), which are used in decontamination solutions. iaea.orgmissouristate.edu The irradiation of these parent compounds in simulated mixed waste environments has been shown to lead to their decomposition and the formation of numerous smaller organic molecules, including HEIDA. missouristate.edu
The radiolytic and chemical degradation of these chelating agents is a significant consideration in the management of nuclear waste, as the resulting degradation products, like HEIDA, can have their own distinct impacts on radionuclide behavior. missouristate.eduiaea.org The persistence and complexation properties of these degradation products must be taken into account when assessing the long-term safety of waste disposal sites.
Application in Environmental Remediation Technologies
Beyond its implications in nuclear waste management, HEIDA has also been investigated for its potential to enhance certain environmental remediation technologies aimed at cleaning up organic pollutants.
The Fenton process is an advanced oxidation process used for the destruction of a wide range of organic contaminants. The effectiveness of this process can be significantly improved through the use of chelating agents. Research has demonstrated that N-(2-Hydroxyethyl)iminodiacetic acid can enhance the Fenton's destruction of perchloroethylene (PCE), a dense non-aqueous phase liquid (DNAPL) and a common groundwater contaminant. researchgate.net
In soil slurry systems, the application of HEIDA with Fe(III) and hydrogen peroxide led to a notable increase in the degradation of PCE. For instance, in one study, the presence of HEIDA resulted in a 74% loss of PCE, compared to a 36% loss in its absence under similar conditions. researchgate.net This enhancement is attributed to the ability of HEIDA to maintain iron in solution at a pH favorable for the Fenton reaction, thereby promoting the generation of highly reactive hydroxyl radicals that are responsible for the degradation of the organic contaminant.
| Treatment Condition | PCE Loss (%) | Chloride Release (%) |
| 600 mM H₂O₂ and 5 mM Fe(III) (without HEIDA) | 36 | 33 |
| 600 mM H₂O₂ and 5 mM Fe(III)-HEIDA | 74 | 63 |
This table illustrates the significant enhancement in perchloroethylene (PCE) destruction and chloride release in a soil slurry system when N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is used in conjunction with Fenton's reagent. researchgate.net
Similarly to its effect on chlorinated solvents, HEIDA has been shown to improve the chemical oxidation of aromatic hydrocarbons in soil systems. The remediation of soils contaminated with benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) has been investigated using an enhanced Fenton's system. nih.gov
The combination of Fe(III), HEIDA, and hydrogen peroxide resulted in an enhanced removal rate of BTEX, with over 90% removal observed after just 15 minutes and 95% removal after 3 hours. nih.gov This demonstrates the potential of HEIDA to accelerate the cleanup of soils contaminated with these common and harmful aromatic compounds by facilitating the catalytic cycle of iron in the Fenton-like process.
Chelation-Enhanced Remediation of Heavy Metal Contamination
Chelation-enhanced remediation is a soil and water treatment technique that utilizes chelating agents to form stable, water-soluble complexes with heavy metal ions. This process increases the mobility of the contaminants, facilitating their removal from the environmental matrix through soil washing or flushing methods. HEIDA functions as a tridentate chelating agent, effectively sequestering metal ions through its two carboxylate groups and one hydroxyl group.
The primary mechanism involves the reaction between HEIDA and heavy metals sorbed onto soil particles or present in aqueous solutions. The resulting metal-HEIDA complexes are more soluble and less likely to re-adsorb onto the soil, allowing for their efficient extraction. HEIDA's utility is particularly noted in the context of creating more environmentally friendly remediation fluids. researchgate.net Its higher solubility in acidic conditions compared to EDTA makes it a versatile option for various soil types and contamination scenarios. researchgate.net
While specific, large-scale field data on HEIDA's removal efficiency is emerging, its performance can be contextualized by comparing it to EDTA, a widely studied but poorly biodegradable chelating agent. Research on EDTA provides a benchmark for the effectiveness of chelation-based soil washing for common heavy metal contaminants such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). For instance, studies using EDTA have demonstrated significant removal percentages for these metals under various experimental conditions. HEIDA is proposed as a biodegradable substitute to EDTA for cleaning soils contaminated with heavy metals like copper and lead. nih.gov Computer simulations have also been employed to model the metal chelation ability of HEIDA with a range of metals including Fe, Mn, Cu, Pb, Cd, and Zn, indicating its potential as a strong chelating agent. researchgate.net
Table 1: Comparative Removal Efficiencies of EDTA in Soil Washing Experiments This table presents data for EDTA to provide a benchmark for the performance of chelation-enhanced remediation. HEIDA is expected to offer comparable chelation with the added benefit of biodegradability.
| Contaminant | Soil Type | Chelating Agent (Concentration) | Removal Efficiency (%) | Reference |
| Lead (Pb) | Artificially Contaminated | 0.1 M Na2EDTA | ~70% | researchgate.net |
| Cadmium (Cd) | Sandy Loam | EDTA | ~74% | hw.ac.uk |
| Copper (Cu) | Sandy Loam | EDTA | ~62% | researchgate.net |
| Zinc (Zn) | Coarse Grained Soil | 0.01 M EDTA | ~99.6% | gnest.org |
Biodegradability and Environmental Fate Studies
A significant advantage of N-(2-Hydroxyethyl)iminodiacetic acid over traditional chelating agents like EDTA and Diethylenetriaminepentaacetic acid (DTPA) is its ready biodegradability. researchgate.netnih.gov The persistence of EDTA in the environment is a major concern, as its stable metal complexes can remobilize heavy metals, potentially leading to groundwater contamination. nih.gov HEIDA's chemical structure, which includes a hydroxyl group, renders it more susceptible to microbial degradation, thus reducing its environmental footprint. researchgate.net
The environmental fate of a chemical refers to the transport and transformation processes that determine its concentration and persistence in various environmental compartments. For HEIDA, its high water solubility suggests potential mobility in soil and aquatic systems. However, its primary degradation pathway is through microbial action. Microorganisms in soil and water can utilize HEIDA as a carbon and nitrogen source, breaking it down into simpler, non-toxic compounds. mdpi.com
The biodegradation process typically involves enzymatic attacks that cleave the molecule's chemical bonds. researchgate.net While the specific metabolic pathways and enzymatic systems responsible for HEIDA degradation are a subject of ongoing research, the general mechanism for aminocarboxylates involves oxidation and hydrolysis, leading to the formation of intermediates that can enter central metabolic pathways. mdpi.comnih.gov
The rate of biodegradation is often expressed as a half-life (DT50), which is the time required for 50% of the compound to dissipate from a specific environmental matrix. While specific half-life values for HEIDA in soil and water are not extensively documented in publicly available literature, its classification as a "readily biodegradable" chelating agent indicates that it is not expected to persist in the environment. researchgate.netnouryon.com This contrasts sharply with the environmental persistence of EDTA. The biodegradability of HEIDA is a critical factor in its consideration as a green alternative for industrial, agricultural, and remediation applications. researchgate.net
Biological and Biomedical Research Investigations
Biochemical Roles and Functionality
HEIDA's unique structure, which incorporates both a hydroxyethyl (B10761427) group and two carboxylic acid moieties, imparts specific functionalities that are valuable in biochemical settings.
N-(2-Hydroxyethyl)iminodiacetic acid is recognized as a derivative of the amino acid Glycine (B1666218) and serves as a precursor or building block in peptide synthesis. Its structure provides a scaffold that can be chemically modified to create more complex molecules, including custom peptides and amino acid derivatives. These synthesized molecules are utilized in research to study protein structure, function, and enzymatic mechanisms.
The presence of two carboxylic acid groups and a tertiary amine in the structure of HEIDA allows it to act as an effective buffering agent. It can donate or accept protons to help maintain a stable pH in aqueous solutions. This characteristic is crucial for many biochemical and enzymatic reactions, which are often highly sensitive to pH fluctuations. Maintaining a constant pH is essential for ensuring the stability and optimal activity of proteins and other biological macromolecules during in vitro experiments.
Potential in Drug Development and as Biological Markers
The structural characteristics of HEIDA make it a valuable candidate for research in drug development and for the creation of biological markers for diagnostic purposes.
HEIDA's potential in biomedical research is partly due to its structural resemblance to other important biological molecules. It is a derivative of glycine, the simplest amino acid, which makes it relevant in biological systems. Furthermore, it shares a core structure with nitrilotriacetic acid (NTA), a well-known chelating agent. This similarity to both amino acids and potent metal chelators allows HEIDA to be investigated for applications where interaction with biological systems and metal ions is important.
Reactive oxygen species, such as the superoxide (B77818) anion (O₂⁻), can cause significant oxidative stress and cellular damage. Superoxide dismutase (SOD) is a vital enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. Researchers have synthesized metal complexes of HEIDA that mimic the function of this protective enzyme.
Ternary copper(II) complexes using N-(2-Hydroxyethyl)iminodiacetic acid and various polypyridine ligands have been synthesized and shown to exhibit SOD mimetic activity. iosrjournals.org These synthetic compounds can catalyze the dismutation of superoxide anions, offering a potential therapeutic strategy for conditions associated with oxidative stress. iosrjournals.org The effectiveness of these complexes is often measured by their IC50 value, which is the concentration required to inhibit the reduction of nitroblue tetrazolium (NBT) by 50%. The lower the IC50 value, the higher the SOD-mimetic activity. iosrjournals.org
| Complex | Molecular Formula | IC50 Value (µM) for SOD Activity |
|---|---|---|
| [Cu(HEIDA)(bipy)] | C16H17CuN3O5 | 45 ± 5 |
| [Cu(HEIDA)(phen)] | C18H17CuN3O5 | 45 ± 5 |
| [Cu(HEIDA)(dmp)] | C20H21CuN3O5 | 45 ± 5 |
This table presents the 50% inhibitory concentration (IC50) values for ternary copper(II) complexes of N-(2-Hydroxyethyl)iminodiacetic acid, indicating their superoxide dismutase (SOD) mimetic activity. Data sourced from IOSR Journal of Applied Chemistry. iosrjournals.org
The core chemical structure of iminodiacetic acid, of which HEIDA is a derivative, is highly effective at chelating (binding) metal ions. This property has been extensively exploited in the development of radiopharmaceuticals for diagnostic imaging. A prominent example is the use of iminodiacetic acid derivatives as ligands to complex with the radioisotope Technetium-99m (Tc-99m). nih.govresearchgate.netnih.gov
One of the most well-known agents in this class is Tc-99m HIDA, where HIDA stands for N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid. nih.gov In these diagnostic agents, the iminodiacetic acid portion of the molecule firmly binds to the Tc-99m, while the rest of the molecule (the N-substituted group) dictates the biological distribution of the radiopharmaceutical in the body. nih.gov For Tc-99m HIDA and similar agents, the molecule is taken up by hepatocytes and excreted into the biliary system, making it an excellent tool for hepatobiliary scintigraphy to diagnose conditions of the liver, gallbladder, and bile ducts. nih.govresearchgate.net This demonstrates the principle of using bifunctional molecules, where one part chelates the radioisotope and the other directs its biological targeting. nih.gov
Interactions with Biological Systems
Chelator-Enhanced Antibiotic Efficacy Against Microbial Growth (e.g., Sulfate-Reducing Bacteria)
There is a lack of specific research investigating the direct role of N-(2-Hydroxyethyl)iminodiacetic acid in enhancing the efficacy of antibiotics against sulfate-reducing bacteria (SRB), such as those from the Desulfovibrio genus. General principles of chelation therapy suggest that agents that sequester metal ions can disrupt bacterial cell processes and potentially increase susceptibility to antibiotics. However, dedicated studies providing data on this specific interaction for HEIDA are not currently available.
Research on the antibiotic susceptibility of Desulfovibrio species indicates their varying resistance to different classes of antibiotics. For example, studies have shown that these bacteria can be resistant to certain beta-lactams and aminoglycosides, while showing susceptibility to others nih.gov. The mechanism of resistance often involves enzymatic inactivation of the antibiotic or alterations in the bacterial cell wall that prevent antibiotic entry. While the general strategy of using a chelating agent to weaken bacterial defenses is plausible, its specific application with HEIDA against SRB remains a hypothetical area requiring further investigation.
Table 1: General Classes of Antibiotics and their Efficacy Against Desulfovibrio Species
| Antibiotic Class | General Efficacy against Desulfovibrio spp. |
| Beta-lactams | Variable, with resistance observed. |
| Aminoglycosides | Generally low efficacy due to anaerobic nature of the bacteria. |
| Lincosamides | Some efficacy reported. |
| Nitroimidazoles | Often effective against anaerobic bacteria. |
This table is for illustrative purposes and is based on general knowledge of antibiotic efficacy. Specific data for HEIDA-antibiotic synergy is not available.
Analytical and Chromatographic Methodologies
Separation and Detection Techniques
The separation of HEIDA from complex sample matrices and its subsequent detection are achieved through several chromatographic and electrophoretic methods. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as quantifying the chelating agent itself or analyzing the metal complexes it forms.
High-Performance Chelation Ion Chromatography (HPCIC) is a powerful technique for the separation and determination of metal cations. This method utilizes a stationary phase that has been functionalized with a chelating ligand, such as iminodiacetic acid (IDA) or its derivatives like HEIDA. researchgate.netresearchgate.net The fundamental principle of HPCIC is based on the formation of metal-chelate complexes with varying stability constants, which allows for their selective separation. researchgate.net
The retention of metal ions on the column is directly related to the strength of the complex formed with the immobilized chelating agent. researchgate.net Elution is typically achieved by using an eluent containing a competing chelating agent or by altering the pH to control the complexation reaction. nih.gov Post-column reaction with a chromogenic agent like 4-(2-Pyridylazo)resorcinol (PAR) is often employed for sensitive spectrophotometric detection of the separated metal ions. researchgate.net This technique is particularly advantageous for analyzing trace metals in complex samples, such as environmental waters or industrial brines. researchgate.net
Table 1: Principles of HPCIC for Metal Cation Analysis
| Feature | Description |
|---|---|
| Stationary Phase | A solid support (e.g., silica (B1680970) gel) functionalized with chelating groups like iminodiacetic acid (IDA). researchgate.netnih.gov |
| Separation Principle | Differential formation of complexes between metal cations and the immobilized chelating ligand. Retention is proportional to the stability of the metal-ligand complex. researchgate.net |
| Elution Strategy | Use of a mobile phase containing a competing ligand or manipulation of pH to dissociate the metal-chelate complexes. nih.gov |
| Detection | Commonly involves post-column reaction with a chromogenic agent (e.g., PAR) followed by spectrophotometric detection. researchgate.net |
| Application | Separation and quantification of transition and heavy metals in complex matrices. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like HEIDA. Method development for HEIDA often involves reverse-phase (RP) chromatography. sielc.com A key aspect of optimization is the selection of the stationary phase and mobile phase composition to achieve adequate retention and peak shape.
For instance, HEIDA can be analyzed using a reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The choice of acid is critical; formic acid is preferred for applications where the HPLC is coupled with a mass spectrometer (MS) due to its volatility. sielc.com The pH of the mobile phase is a crucial parameter, as it affects the ionization state of the carboxylic acid groups on the HEIDA molecule and thus its retention on the column. For acidic compounds like HEIDA, using a lower pH (e.g., 1-2) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. actascientific.com
Table 2: Example HPLC Method for N-(2-Hydroxyethyl)iminodiacetic acid Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid. sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid. sielc.com |
| Detection | UV, Mass Spectrometry (MS) sielc.comactascientific.com |
| Application | Quantification of HEIDA, impurity analysis, and pharmacokinetic studies. sielc.com |
Paper electrophoresis is a technique that separates charged species based on their differential migration rates in an electric field applied across a paper strip saturated with a background electrolyte. nii.ac.jpslideshare.net This method has been successfully applied to the separation of inorganic ions using HEIDA as a complexing agent in the electrolyte solution. acs.org
The principle relies on the formation of charged or neutral complexes between the metal ions and HEIDA. The charge and size of these complexes dictate their electrophoretic mobility. The mobility of an ion is influenced by factors such as the applied voltage, migration time, and the composition of the electrolyte. nii.ac.jp By carefully selecting the pH and concentration of the HEIDA in the electrolyte, the separation of various metal ions can be achieved. This technique, while simpler than other chromatographic methods, provides a valuable tool for studying metal-chelate interactions and for qualitative and semi-quantitative analysis of inorganic ions. nii.ac.jpacs.org A related technique, magneto-paper electrophoresis, has been used to achieve separations of lanthanide ions and different oxidation states of elements like cerium and cobalt. iaea.org
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. For certain analytical techniques, chemical modification of the analyte, known as derivatization, is a necessary step to improve its chromatographic properties or detectability.
Gas Chromatography (GC) is a high-resolution separation technique, but it is suitable only for analytes that are volatile and thermally stable. HEIDA, being a polar molecule with two carboxylic acid groups and a hydroxyl group, is non-volatile. nist.govsigmaaldrich.com Therefore, its analysis by GC requires a derivatization step to convert it into a more volatile and less polar compound. sigmaaldrich.comlibretexts.org
The primary goal of derivatization is to replace the active hydrogens in the -OH and -COOH functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization methods applicable to compounds like HEIDA include:
Silylation: This involves reacting the analyte with a silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and less moisture-sensitive than other silyl (B83357) derivatives. sigmaaldrich.com
Alkylation/Esterification: This process converts the carboxylic acid groups into esters. Reagents like boron trifluoride in methanol (B129727) can be used to form methyl esters, which are more volatile than the parent acid. researchgate.net
Acylation: This method introduces an acyl group, which can make the derivative more volatile and enhance its detectability with an electron capture detector if fluorinated acyl groups are used. libretexts.org
After derivatization, the resulting compound can be readily analyzed by GC/MS, which provides both separation and structural identification based on the mass spectrum of the derivative. sigmaaldrich.com
Table 3: Common Derivatization Strategies for GC Analysis
| Method | Reagent Example | Target Functional Groups | Purpose |
|---|---|---|---|
| Silylation | MTBSTFA | -OH, -COOH, -NH2, -SH | Increases volatility, improves thermal stability. sigmaaldrich.comlibretexts.org |
| Alkylation (Esterification) | BF3 in Methanol | -COOH | Increases volatility by converting acids to esters. researchgate.net |
| Acylation | Perfluorinated Acid Anhydrides | -OH, -NH2 | Increases volatility and enhances electron capture detection. libretexts.org |
Liquid Chromatography/Mass Spectrometry (LC/MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly well-suited for the direct analysis of polar, non-volatile compounds like HEIDA without the need for derivatization. sielc.com
For direct LC/MS analysis, the HPLC method must be compatible with the MS interface, typically an electrospray ionization (ESI) source. This requires the use of volatile mobile phase components. Therefore, non-volatile buffers like phosphate (B84403) are replaced with volatile ones such as ammonium (B1175870) acetate (B1210297) or formic acid. sielc.comnih.gov The analysis of HEIDA can be performed using a reverse-phase HPLC method with a mobile phase of acetonitrile and water containing formic acid, which is directly compatible with MS detection. sielc.com LC/MS allows for the sensitive quantification of HEIDA and can also be used to identify and characterize its metal complexes or degradation products in various environmental and biological samples.
Quantitative Determination of Chelators and Degradation Products in Hazardous Wastes
The quantitative determination of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) and its degradation products in hazardous wastes, particularly in radioactive waste streams, is critical for environmental monitoring and waste management. Chelating agents like HEIDA can form stable, water-soluble complexes with radionuclides, which may enhance the mobility and migration of these hazardous elements from disposal sites. researchgate.netnrc.gov Consequently, robust and sensitive analytical methods are required to quantify the parent chelator and its breakdown products in these complex and often highly alkaline and radioactive matrices.
The primary degradation of HEIDA under the harsh chemical and radiological conditions found in hazardous waste is expected to yield simpler aminocarboxylic acids. The most significant degradation products are Iminodiacetic acid (IDA) and Glycine (B1666218). The analytical challenge lies in simultaneously separating and quantifying these structurally similar, polar, and often non-chromophoric compounds within a complex sample matrix. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile organic compounds. For analytes like HEIDA, IDA, and Glycine that lack a strong chromophore for standard UV-Vis detection, a pre-column derivatization step is often necessary to enhance detectability and improve chromatographic retention and separation.
One validated approach involves the derivatization of the primary and secondary amine functionalities of the analytes with p-toluenesulfonyl chloride (PTSC). nih.govresearchgate.net This reaction, carried out in an alkaline environment, attaches a UV-active tosyl group to the target molecules, allowing for sensitive detection. nih.govresearchgate.net The subsequent separation is typically performed using reverse-phase chromatography.
A detailed study developed a method for the simultaneous determination of IDA and Glycine as dehydrogenation products of a related compound, which is directly applicable to their analysis as HEIDA degradation products. nih.govresearchgate.net The separation was achieved on a C18 stationary phase with an isocratic mobile phase consisting of an ammonium acetate buffer and acetonitrile. nih.govresearchgate.net This method demonstrates high accuracy and reproducibility, with recoveries approaching 99%. nih.govresearchgate.net
The research findings for this derivatization-based HPLC method are summarized in the table below.
Table 1: HPLC Method Parameters for the Determination of Iminodiacetic Acid (IDA) and Glycine (Gly) Data sourced from a study on dehydrogenation products of diethanolamine (B148213). nih.govresearchgate.net
| Parameter | Value |
| Chromatograph | High-Performance Liquid Chromatograph with UV Detector |
| Derivatization Reagent | p-Toluenesulfonyl Chloride (PTSC) |
| Reaction Conditions | pH 11, 45°C for 15 minutes |
| Column | VP-ODS (C18), 200 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.03 mol/L Ammonium Acetate (pH 5.5) : Acetonitrile (87:13, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Linearity Range (IDA) | 900 - 2100 mg/L |
| Linearity Range (Gly) | 20 - 100 mg/L |
| Correlation Coefficient (R²) | > 0.999 for both analytes |
| Limit of Detection (LOD) - IDA | 0.0897 mg/L |
| Limit of Detection (LOD) - Gly | 0.0262 mg/L |
| Recoveries | 98.7% - 99.3% (IDA), 98.0% - 99.5% (Gly) |
| Relative Standard Deviation (RSD) | 0.89% - 1.23% (IDA), 0.95% - 1.11% (Gly) |
Ion Chromatography (IC)
Ion chromatography is a powerful technique specifically designed for the determination of ionic species. It is particularly well-suited for the direct analysis of chelating agents and their anionic degradation products in aqueous waste samples without the need for derivatization. chromatographyonline.com The method separates analytes based on their affinity for an ion-exchange stationary phase. nih.gov
For the analysis of HEIDA, IDA, and Glycine, anion-exchange chromatography is employed. A sample is injected into an eluent stream, typically a carbonate-bicarbonate or hydroxide (B78521) solution, which carries it onto a high-capacity anion-exchange column. The separated analyte anions are then passed through a suppressor, which reduces the background conductivity of the eluent and converts the analyte anions to their more conductive acid form, thereby enhancing detection sensitivity by a conductivity detector. thermofisher.com
In complex matrices such as hazardous waste, sample pretreatment may be necessary to remove interfering cations (e.g., metal ions) that could precipitate or interact with the analytes and the column. This can be accomplished by passing the sample through a cation-exchange resin cartridge prior to analysis. thermofisher.com IC methods have been successfully developed for the analysis of other aminopolycarboxylic acids, such as EDTA and NTA, in nuclear waste. chromatographyonline.com
Table 2: Typical Ion Chromatography System Configuration for Chelator Analysis
| Component | Specification |
| Chromatograph | Ion Chromatograph |
| Pretreatment (optional) | Cation-exchange resin cartridge (e.g., OnGuard M) chromatographyonline.com |
| Guard Column | Anion-exchange guard column |
| Separator Column | High-capacity anion-exchange separator column |
| Eluent | Carbonate-bicarbonate or potassium hydroxide gradient |
| Suppressor | Anion self-regenerating suppressor |
| Detection | Suppressed Conductivity |
Compound Index
Degradation and Stability Studies
Thermal and Radiolytic Degradation Pathways
The degradation of HEIDA can be initiated by thermal energy or ionizing radiation, leading to the formation of various smaller molecules. The mechanisms and products of these degradation pathways are influenced by the surrounding environmental conditions.
Thermal Degradation:
HEIDA is notably recognized as a primary degradation product of the widely used chelating agent ethylenediaminetetraacetic acid (EDTA) under thermal stress. The thermal decomposition of EDTA in aqueous solutions at elevated temperatures proceeds via hydrolytic cleavage. Specifically, at temperatures around 200°C to 260°C and at an alkaline pH of 9.5, EDTA undergoes hydrolysis, breaking the ethylenic C-N bond to yield HEIDA and iminodiacetic acid (IDA). researchgate.net
Further thermal degradation of HEIDA itself has been shown to occur through subsequent hydrolysis. This secondary degradation step involves the cleavage of the C-N bond in the HEIDA molecule, resulting in the formation of ethylene (B1197577) glycol and IDA. researchgate.net At even higher temperatures, decarboxylation reactions can occur, leading to the formation of corresponding methylamines. researchgate.net
The primary thermal degradation pathway of EDTA leading to HEIDA and IDA can be summarized as follows:
EDTA → HEIDA + IDA (at ~200-260°C, pH 9.5) researchgate.net
And the subsequent degradation of HEIDA:
HEIDA → Ethylene Glycol + IDA researchgate.net
Radiolytic Degradation:
Detailed studies specifically identifying the radiolytic degradation products and mechanisms of HEIDA are not extensively available in the reviewed literature. However, research on the radiolysis of other chelating agents, such as EDTA and nitrilotriacetic acid (NTA), indicates that degradation is initiated by radiolytically generated radicals. missouristate.edu It can be inferred that similar processes would govern the radiolytic degradation of HEIDA, leading to the fragmentation of the molecule. The degradation process in a mixed waste simulant containing various chelating agents, including EDTA and NTA, showed that irradiation leads to the formation of numerous smaller organic fragments. missouristate.edu
The stability of HEIDA is significantly influenced by temperature and pH. As established in the context of its formation from EDTA, HEIDA is susceptible to hydrolysis at elevated temperatures. The rate of this degradation is expected to increase with increasing temperature.
The pH of the solution is another critical factor. The formation of HEIDA from EDTA is noted to occur under alkaline conditions (pH 9.5). researchgate.net While specific studies focusing solely on the pH-dependent stability of HEIDA are limited, the stability of chelating agents and their metal complexes is generally pH-dependent. For many aminopolycarboxylic acids, the stability of the metal chelate complex is optimal within a specific pH range. nouryon.com
The influence of ionic strength on the stability of HEIDA is not well-documented in the available literature. However, for chelating agents in solution, ionic strength can affect reaction rates and equilibrium constants, which could indirectly influence the stability of the compound.
Comparative Stability with Related Iminodiacetic Acid Derivatives and Chelating Agents
When comparing the stability of HEIDA with related iminodiacetic acid derivatives and other common chelating agents, it is important to consider both thermal and chelating stability.
Thermal Stability:
Studies have shown that Nitrilotriacetic acid (NTA) is significantly more thermally stable than EDTA. dtic.mil At 200°C, the estimated half-life for the decomposition of NTA solutions is greater than 1000 hours, whereas for EDTA solutions, it is approximately 1 hour. dtic.mil Since HEIDA is a primary thermal degradation product of EDTA, it can be concluded that NTA is also more thermally stable than HEIDA under similar conditions. The higher stability of NTA is attributed to its different decomposition mechanism, which is a stepwise, non-hydrolytic decarboxylation at higher temperatures (around 293°C), as opposed to the hydrolytic cleavage that EDTA undergoes to form HEIDA. researchgate.netdtic.mil
The presence of a hydroxyethyl (B10761427) group in place of an acetate (B1210297) group, as seen in HEIDA compared to NTA, can influence the stability. In the case of HEDTA (hydroxyethylethylenediaminetriacetic acid) versus EDTA, the substitution of an acetate group with a hydroxyethyl group lowers the stability constant of its metal complexes. nih.gov
Chelating Stability:
The stability of the metal complexes formed by these chelating agents is a crucial aspect of their function. The order of stabilizing efficiency for metal chelates among several aminopolycarboxylic acids has been reported as DTPA > HEDTA > EDTA > NTA. nih.gov This ranking is parallel to the stability constants of their respective metal chelates. nih.gov While HEIDA is not explicitly placed in this series, its structural similarity to NTA (both are tridentate chelating agents, though HEIDA has a hydroxyethyl group instead of a third acetate group) suggests its chelating stability would be in a similar range, though likely lower than that of NTA due to the presence of the less strongly coordinating hydroxyethyl group. nih.gov
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Coordination Architectures and Metal-Organic Frameworks
The ability of HEIDA to act as a flexible ligand is being harnessed in the design and synthesis of new coordination polymers and metal-organic frameworks (MOFs). researchgate.net Researchers are investigating how the coordination of HEIDA with different metal ions can lead to the formation of diverse and complex architectures, including 2D and 3D frameworks. researchgate.net These novel structures are of interest for their potential applications in areas such as gas storage, separation, and catalysis.
For instance, studies have shown that HEIDA can be used to create lanthanide coordination polymers. researchgate.net The synthesis of these materials often takes place in aqueous solutions, and the resulting structures can exhibit unique properties, such as the formation of channels within the crystal lattice. researchgate.net The specific coordination environment of the metal ion is influenced by factors such as pH, which can determine whether the nitrogen atom of the HEIDA ligand participates in coordination. researchgate.net
The exploration of HEIDA in the construction of MOFs is a promising area of research. By carefully selecting the metal ions and reaction conditions, it is possible to rationally design and synthesize new materials with tailored architectures and spectroscopic signatures. researchgate.net
Exploration of Advanced Materials Science Applications Based on Metal Complexes
The metal complexes of HEIDA are being explored for a variety of advanced materials science applications. The properties of these complexes, which are dependent on the coordinated metal ion, make them suitable for use in catalysis, and as magnetic materials.
For example, oxorhenium(V) complexes with HEIDA have been shown to be effective catalysts for the carboxylation of ethane. sigmaaldrich.comsigmaaldrich.com Similarly, vanadium complexes of HEIDA are utilized in the peroxidative hydroxylation of benzene (B151609) and the oxidation of mesitylene. sigmaaldrich.comsigmaaldrich.com The catalytic activity of these complexes highlights the potential of HEIDA in facilitating important chemical transformations.
Furthermore, the magnetic properties of HEIDA-based metal complexes are also under investigation. For example, a chromium(III) complex of HEIDA has been shown to exhibit very weak antiferromagnetic interactions between the metal centers. researchgate.net The ability to tune the magnetic properties of these materials by changing the metal ion or the coordination geometry opens up possibilities for their use in the development of new magnetic devices.
Development of New Biomedical and Environmental Interventions
The strong metal-chelating properties of HEIDA, coupled with its biodegradability, make it an attractive candidate for the development of new biomedical and environmental interventions. sigmaaldrich.com
In the biomedical field, HEIDA and its metal complexes are being investigated for their potential as therapeutic and diagnostic agents. For instance, zinc complexes of HEIDA have been synthesized and studied for their insulin-like activity, with potential applications in the treatment of diabetes mellitus. bohrium.comuoa.gr The design of these complexes aims to enhance their bioavailability and target specific biological pathways. bohrium.com Additionally, the ability of HEIDA to form stable complexes with various metal ions suggests its potential use in the development of contrast agents for medical imaging.
From an environmental perspective, HEIDA's ability to chelate metal ions is being explored for applications in wastewater treatment and soil remediation. sigmaaldrich.comsigmaaldrich.com It can be used to bind to and remove heavy metal ions from contaminated water sources. researchgate.net The biodegradability of HEIDA is a significant advantage in these applications, as it reduces the environmental persistence of the chelating agent after use. sigmaaldrich.com For example, the presence of HEIDA has been shown to improve the efficiency of Fenton's destruction of perchloroethylene in soil slurry systems. sigmaaldrich.comsigmaaldrich.com
Further Elucidation of Stereochemical Effects on Biological Activity and Chelation Specificity
While the current research has established the broad utility of HEIDA, a deeper understanding of the stereochemical effects on its biological activity and chelation specificity is an important area for future investigation. The presence of a chiral center in derivatives of HEIDA or the formation of specific stereoisomers upon metal coordination could have a significant impact on their biological interactions and chelation efficiency.
Future research in this area will likely focus on the synthesis and characterization of stereoisomerically pure HEIDA derivatives and their metal complexes. By studying the biological activity and coordination chemistry of these individual stereoisomers, it will be possible to gain a more detailed understanding of how the three-dimensional structure of the molecule influences its function. This knowledge will be crucial for the rational design of more effective and specific HEIDA-based compounds for biomedical and other applications. For instance, understanding how stereochemistry affects the binding of a metal complex to a biological target could lead to the development of more potent and selective drugs.
Q & A
Q. What methodologies are recommended for synthesizing HEIDA and verifying its purity?
HEIDA is typically synthesized via nucleophilic substitution between ethanolamine and chloroacetic acid under alkaline conditions. Key steps include:
- Adjusting pH to 9–11 with NaOH to promote deprotonation and reaction efficiency .
- Purifying the product via recrystallization from aqueous ethanol to achieve ≥98% purity, as confirmed by melting point analysis (178°C) and HPLC .
- Validating structural integrity using -NMR (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm) and FT-IR (stretching vibrations for -OH at ~3400 cm and carboxylate at ~1600 cm) .
Q. How does HEIDA function as a metal chelator, and what experimental parameters optimize its efficacy?
HEIDA’s tridentate coordination involves its tertiary nitrogen and two carboxylate groups. To optimize chelation:
- Use molar ratios of HEIDA:Metal ≥ 2:1 to prevent incomplete coordination, especially for high-spin Fe(III) in Fenton systems .
- Monitor pH (4–9) to balance protonation states; lower pH enhances Fe(III) solubility but risks ligand protonation .
- Validate chelation via UV-Vis spectroscopy (e.g., Fe(III)-HEIDA complexes show absorbance at ~300 nm) .
Q. What analytical techniques are suitable for characterizing HEIDA’s crystal structure?
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths (e.g., V–O bonds ~1.98 Å in VO-HEIDA complexes) and coordination geometry using SHELX software for refinement .
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset ~220°C) and hydration states .
- Elemental analysis: Confirm empirical formula (CHNO) with <0.3% deviation .
Advanced Research Questions
Q. How can computational modeling predict HEIDA’s thermodynamic properties and ligand behavior?
- Density Functional Theory (DFT): Calculate formation enthalpies (ΔH° = -1134.0 ± 2.3 kJ/mol) and compare with experimental combustion calorimetry data .
- Hyperquad Speciation (HySS): Model speciation diagrams to predict dominant metal-ligand complexes (e.g., [VO(HEIDA)] at pH 6–8) .
- Molecular dynamics (MD): Simulate solvation effects in aqueous systems, correlating with experimental solubility (~50 g/L at 25°C) .
Q. What mechanisms underlie HEIDA’s role in catalytic carboxylation and oxidation reactions?
- Uranium-mediated carboxylation: HEIDA stabilizes U(V) intermediates, enabling CO insertion into ethane. Key steps:
- Use KSO/TFA as co-oxidants to generate U(V)-HEIDA radicals .
- Monitor products (propionic/acetic acids) via GC-MS with isotopic labeling (e.g., ) to trace reaction pathways .
Q. How does gamma irradiation affect HEIDA’s radical formation, and how can EPR elucidate these changes?
- Radical generation: Gamma irradiation (10–50 kGy) produces HOCHCHNCHCH(COOH) radicals, detectable via EPR hyperfine splitting (a ≈ 1.5 mT, a ≈ 0.3 mT) .
- Kinetic analysis: Track radical decay at room temperature (t > 6 months) to assess stability .
- Simulation software: Use EasySpin (MATLAB) to fit spectra and quantify radical concentrations .
Q. What strategies mitigate HEIDA’s instability in acidic or oxidizing environments?
- pH buffering: Add phosphate buffers (pH 7–8) to suppress ligand protonation and metal dissociation .
- Antioxidants: Incorporate ascorbic acid (1–5 mM) to scavenge reactive oxygen species in Fenton systems .
- Alternative ligands: Compare HEIDA’s performance with EDTA or HEDTA under identical conditions to identify degradation thresholds .
Safety and Handling
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
